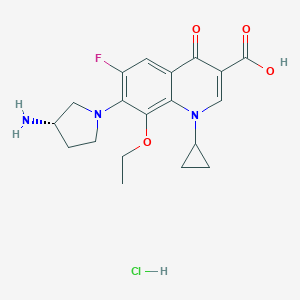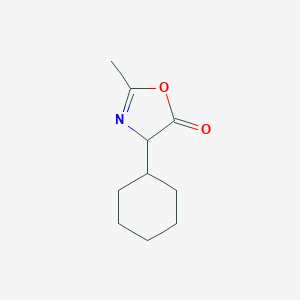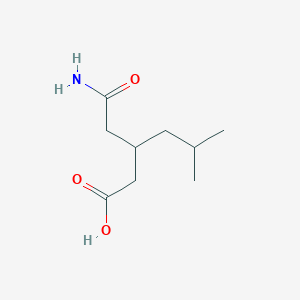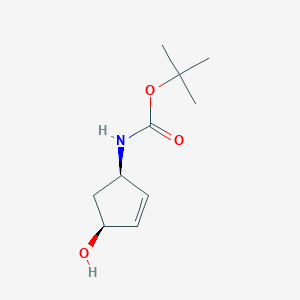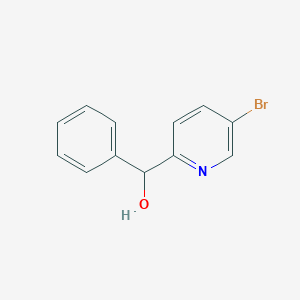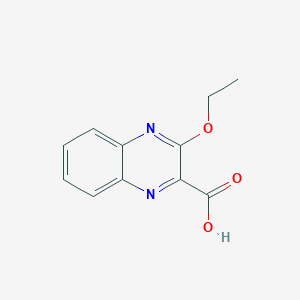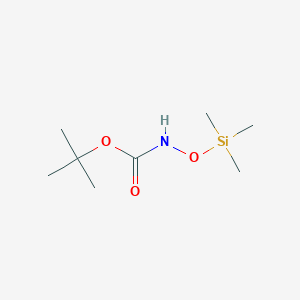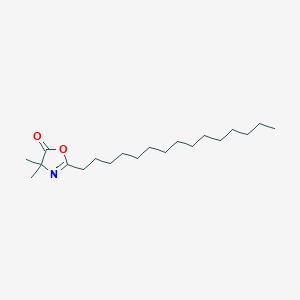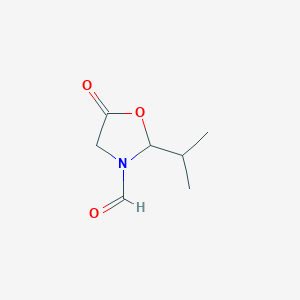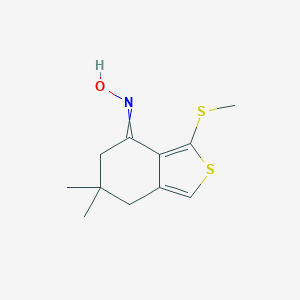
N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine” is a chemical compound with the molecular formula C11H15NOS2 . It is not intended for human or veterinary use and is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene ring, which is a sulfur-containing heterocycle, attached to a hydroxylamine group . The molecular weight is 241.4 g/mol.Physical And Chemical Properties Analysis
This compound has a melting point of 151ºC, a boiling point of 380.7ºC at 760 mmHg, and a flash point of 184.1ºC . It has a density of 1.29g/cm3 . The water solubility and stability of this compound are not specified in the available literature .Aplicaciones Científicas De Investigación
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB), have been studied for their potential in measuring amyloid in vivo in the brains of Alzheimer's disease patients. These compounds, by interacting with amyloid deposits, enable early detection of Alzheimer's disease through PET amyloid imaging techniques. This breakthrough helps understand the pathophysiological mechanisms and the time course of amyloid deposits in the brain, which is critical for the evaluation of new antiamyloid therapies (Nordberg, 2007).
Pharmacology and Toxicology of Novel Compounds
The pharmacology and toxicology of novel psychoactive substances (NPS), such as NBOMes and tryptamines, have been explored to understand their effects and potential health risks. These substances, including hallucinogens and synthetic opioids, have been analyzed for their serotonin 5-HT2A receptor activation, indicating their potent psychoactive effects and the importance of monitoring their presence in public health contexts. Such studies underscore the necessity for further research into these compounds' effects, mechanisms of action, and potential therapeutic applications or health risks associated with their use (Halberstadt, 2017).
Environmental Impact and Degradation of Pharmaceuticals
Research on the degradation of pharmaceuticals, such as acetaminophen, by advanced oxidation processes (AOPs) highlights the environmental impact of recalcitrant compounds. This work provides insights into the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways, offering a foundation for enhancing the removal of harmful compounds from water sources. Understanding the degradation behavior of pharmaceuticals in the environment is crucial for developing effective water treatment strategies and mitigating ecological risks (Qutob et al., 2022).
Propiedades
IUPAC Name |
N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS2/c1-11(2)4-7-6-15-10(14-3)9(7)8(5-11)12-13/h6,13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRIAXHKDICKTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CSC(=C2C(=NO)C1)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381153 |
Source


|
| Record name | N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine | |
CAS RN |
175202-71-8 |
Source


|
| Record name | N-(6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


